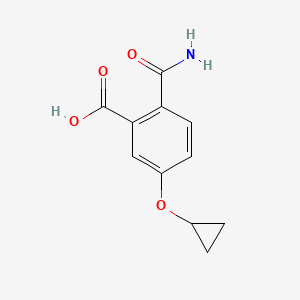
N-Amino-11-azaartemisinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Amino-11-azaartemisinin is a derivative of artemisinin, a compound originally extracted from the Chinese plant Artemisia annua L. in 1972. Artemisinin and its derivatives are well-known for their potent antimalarial properties. This compound has been developed to enhance the stability and biological activity of artemisinin, making it a promising candidate for various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Amino-11-azaartemisinin can be synthesized through a series of chemical reactions starting from artemisinin. One common method involves the reaction of artemisinin with hydrazine hydrate in a mixture of chloroform and methanol at low temperatures. This reaction produces this compound as the primary product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, controlled reaction temperatures, and efficient purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Amino-11-azaartemisinin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, chloroform, methanol, and various catalysts such as copper iodide. Reaction conditions often involve controlled temperatures and specific solvent mixtures to ensure the desired product is obtained .
Major Products Formed
For example, derivatives with triazole moieties have shown enhanced anticancer activity .
Scientific Research Applications
N-Amino-11-azaartemisinin has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: this compound and its derivatives are being investigated for their anticancer and antimalarial activities.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the development of new pharmaceuticals .
Mechanism of Action
The mechanism of action of N-Amino-11-azaartemisinin involves its interaction with molecular targets within cells. The compound is believed to exert its effects by generating reactive oxygen species (ROS) that damage cellular components, leading to cell death. This mechanism is particularly effective against cancer cells and malaria parasites, which are more susceptible to oxidative stress .
Comparison with Similar Compounds
N-Amino-11-azaartemisinin is unique compared to other artemisinin derivatives due to its enhanced stability and biological activity. Similar compounds include:
Dihydroartemisinin: Known for its potent antimalarial activity but less stable than this compound.
Artemether: Another antimalarial derivative with different pharmacokinetic properties.
Artesunate: Used in combination therapies for malaria but has a shorter half-life compared to this compound
This compound stands out due to its improved stability and potential for broader applications in medicine and industry.
Properties
Molecular Formula |
C15H24N2O4 |
|---|---|
Molecular Weight |
296.36 g/mol |
IUPAC Name |
(1S,8S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H24N2O4/c1-8-4-5-11-9(2)12(18)17(16)13-15(11)10(8)6-7-14(3,19-13)20-21-15/h8-11,13H,4-7,16H2,1-3H3/t8?,9-,10?,11+,13?,14+,15?/m1/s1 |
InChI Key |
SDPLWYWNQUROTR-MBQCHNMNSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CCC(C3C24C(N(C1=O)N)O[C@](CC3)(OO4)C)C |
Canonical SMILES |
CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


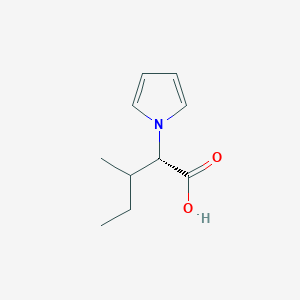



![N-(4-{[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14808782.png)
![N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylbenzamide](/img/structure/B14808803.png)
![N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinyl}carbonothioyl)-2-phenylacetamide](/img/structure/B14808804.png)
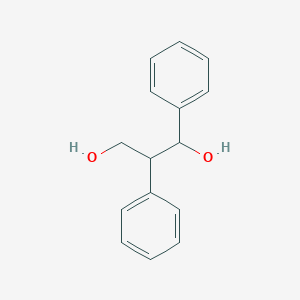
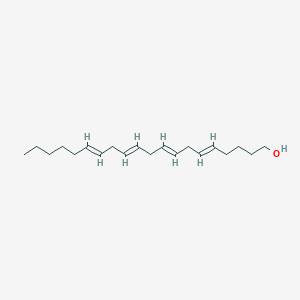
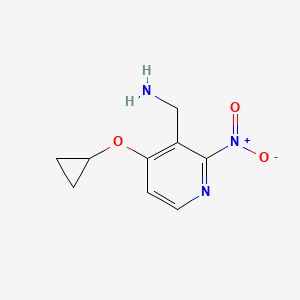
![N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B14808832.png)

